NCI-60 One-Dose Mean Growth Inhibition vs. Closest Benzothiazole Congeners
In the NCI-60 one-dose primary screen, the target compound demonstrated a mean growth percent (GP) of 32.4% across all 60 human tumor cell lines, translating to an average growth inhibition of 67.6% at a single 10 µM concentration, whereas the most potent analogue in the series (compound 4) achieved a mean GP of 8.2% (91.8% inhibition) and the weakest active comparator (compound 17) exhibited a mean GP of 78.5% (21.5% inhibition) [1]. This places the target compound in the intermediate potency tier of the series, significantly outperforming compound 17 but falling short of compound 4.
| Evidence Dimension | Mean growth percent (GP) at 10 µM in NCI-60 one-dose screen |
|---|---|
| Target Compound Data | Mean GP = 32.4% (67.6% growth inhibition) |
| Comparator Or Baseline | Compound 4: mean GP = 8.2% (91.8% inhibition); Compound 17: mean GP = 78.5% (21.5% inhibition) |
| Quantified Difference | Target vs. Compound 4: 24.2 percentage-point lower inhibition; Target vs. Compound 17: 46.1 percentage-point higher inhibition |
| Conditions | NCI-60 human tumor cell line panel, single 10 µM dose, 48 h exposure, SRB assay |
Why This Matters
The intermediate potency and distinct selectivity profile justify selection when a balance between cytotoxicity and tolerability is sought, avoiding the extreme potency (and potential toxicity) of compound 4 as well as the near-inactivity of compound 17.
- [1] Hassan, A. Y., Sarg, M. T., & Hussein, E. M. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1457. https://doi.org/10.1002/jhet.3524 View Source
